molecular formula C10H20O2 B2451871 2-(2,2-Dimethyloxan-4-yl)propan-1-ol CAS No. 2248314-77-2

2-(2,2-Dimethyloxan-4-yl)propan-1-ol

Cat. No.: B2451871
CAS No.: 2248314-77-2
M. Wt: 172.268
InChI Key: SVYSAWVISQXUCI-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyloxan-4-yl)propan-1-ol is an organic compound that belongs to the class of oxanes It is characterized by the presence of a propanol group attached to a dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyloxan-4-yl)propan-1-ol typically involves the reaction of 2,2-dimethyloxane with propanal in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyloxan-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

2-(2,2-Dimethyloxan-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The oxane ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethyloxan-4-yl)ethanol: Similar structure but with an ethanol group instead of propanol.

    2-(2,2-Dimethyloxan-4-yl)butanol: Similar structure but with a butanol group instead of propanol.

Uniqueness

2-(2,2-Dimethyloxan-4-yl)propan-1-ol is unique due to its specific combination of the oxane ring and propanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2,2-dimethyloxan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYSAWVISQXUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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